molecular formula C19H19FN2O4S2 B2687685 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941945-13-7

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2687685
CAS No.: 941945-13-7
M. Wt: 422.49
InChI Key: CLGCUZAKOLYEIS-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Inhibitory Activities and Biological Interactions

  • Kynurenine 3-Hydroxylase Inhibition : N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against kynurenine 3-hydroxylase. These compounds demonstrated high-affinity inhibition of the enzyme, with significant implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (S. Röver et al., 1997).

Anticancer Activity

  • Antiproliferative and Anticancer Effects : Research on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of benzenesulfonamide, has shown that these complexes can bind to DNA and exhibit significant antiproliferative activity against various cancer cell lines, including colon adenocarcinoma and leukemia cells. The ability of these complexes to induce cell death primarily through apoptosis highlights the potential anticancer applications of sulfonamide derivatives (M. González-Álvarez et al., 2013).

  • Celecoxib Derivatives for Anti-inflammatory and Anticancer Activities : Celecoxib derivatives, which share a sulfonamide component with the compound of interest, have been investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. Notably, certain derivatives exhibited significant anticancer potential without causing tissue damage, suggesting the therapeutic utility of sulfonamide derivatives in cancer treatment (Ş. Küçükgüzel et al., 2013).

Selective Cyclooxygenase-2 (COX-2) Inhibition

  • Selective COX-2 Inhibition for Anti-inflammatory Applications : Compounds like JTE-522, which are selective COX-2 inhibitors containing a sulfonamide group, have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. This provides a pathway to explore similar compounds for their potential in treating cancer through selective inhibition of COX-2 (Hiromasa Hashimoto et al., 2002).

Mechanism of Action

The mechanism of action of thiazoles can also vary greatly depending on their substituents and the biological targets they interact with .

Future Directions

Thiazoles continue to be an area of interest for researchers due to their wide range of biological activities. Future research will likely continue to explore the design and structure-activity relationship of bioactive molecules containing the thiazole ring .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGCUZAKOLYEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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